D-Homocysteine

Description

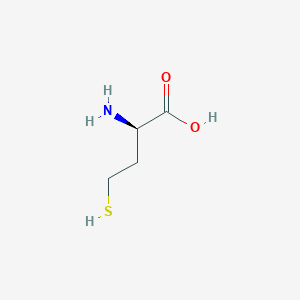

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209020 | |

| Record name | D-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-14-1 | |

| Record name | D-Homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTEINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X729OQK9H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dichotomy of Homocysteine: A Technical Guide to the Biological Roles of D- and L-Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a sulfur-containing amino acid, exists as two stereoisomers: D-homocysteine and L-homocysteine. While structurally similar, their biological roles diverge dramatically. This technical guide provides an in-depth exploration of the distinct biological activities of D- and L-homocysteine, with a focus on the well-established pathological effects of the L-isomer and the largely inert nature of its D-counterpart. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways implicated in homocysteine's physiological and pathological functions. The available evidence overwhelmingly points to L-homocysteine as the biologically active and often detrimental isomer, implicated in a range of pathologies including cardiovascular disease and neurotoxicity.[1] Conversely, this compound is generally considered biologically inactive, a characteristic attributed to its metabolic fate.

Comparative Biological Activity: A Tale of Two Isomers

The central nervous system and the cardiovascular system are the primary targets of L-homocysteine's toxic effects. In contrast, this compound exhibits a notable lack of biological activity.

Neurotoxicity

L-homocysteine is a recognized neurotoxin, primarily through its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1][2] Over-activation of NMDA receptors by L-homocysteine leads to excessive calcium influx, triggering a cascade of neurotoxic events including oxidative stress, apoptosis, and DNA damage.[1][2] It's important to note that L-homocysteine also acts as a partial antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[3] This dual action means that its neurotoxic (agonist) effects are more pronounced under conditions of elevated glycine, such as during stroke or head trauma.[3]

While direct comparative studies are limited, the consensus in the scientific literature is that this compound is biologically inert in the context of neurotoxicity.[1] The neurotoxic effects observed with the racemic mixture DL-homocysteine are predominantly attributed to the L-isomer.[1]

Table 1: Quantitative Analysis of Neurotoxic Effects of L-Homocysteine

| Biological Effect | Cell Type/Model | L-Homocysteine Concentration | Observed Effect | Reference |

| Neuronal Cell Death (Apoptosis) | Rat Hippocampal Neurons | 0.5 µM | Induction of apoptosis. | [4] |

| Neuronal Damage (Delayed) | Rat Cerebrocortical Cultures | 500 µM | 25 ± 10% cell death after 24 hours. | [3][5] |

| Increased Intracellular Calcium | Rat Cortical Neurons | 100-150 µM (with elevated glycine) | Significant increases in intracellular Ca2+. | [3][5] |

| NMDA Receptor Activation (EC50) | HEK293T cells (GluN1/2A) | 9.7 ± 1.8 µM | High-affinity agonist activity. | [5][6] |

| NMDA Receptor Activation (EC50) | HEK293T cells (GluN1/2B) | 61.8 ± 8.9 µM | Lower affinity agonist activity compared to GluN1/2A. | [5][6] |

Cardiovascular Effects

Elevated levels of L-homocysteine (hyperhomocysteinemia) are an independent risk factor for cardiovascular disease.[7][8] L-homocysteine exerts its detrimental effects on the vasculature through multiple mechanisms, including:

-

Endothelial Dysfunction: It impairs the function of endothelial cells, the inner lining of blood vessels, reducing the bioavailability of nitric oxide (NO), a critical vasodilator.[9][10]

-

Vascular Smooth Muscle Cell (VSMC) Proliferation: L-homocysteine stimulates the growth of VSMCs, a key event in the development of atherosclerotic plaques.[7][8][11][12]

-

Oxidative Stress: It promotes the generation of reactive oxygen species (ROS), leading to cellular damage.[13]

-

Inflammation: L-homocysteine can induce an inflammatory response in vascular cells.[14]

There is a lack of evidence to suggest that this compound contributes to cardiovascular pathology.

Table 2: Quantitative Analysis of L-Homocysteine Effects on Vascular Cells

| Biological Effect | Cell Type | L-Homocysteine Concentration | Observed Effect | Reference |

| Increased DNA Synthesis | Rat Aortic Smooth Muscle Cells | 0.1 mM | 25% increase in DNA synthesis. | [8][12] |

| Increased DNA Synthesis | Rat Aortic Smooth Muscle Cells | 1 mM | 4.5-fold increase in DNA synthesis. | [8][12] |

| Decreased DNA Synthesis | Human Umbilical Vein Endothelial Cells | Dose-dependent | Inhibition of endothelial cell growth. | [7][8] |

| Increased ROS Production | Mouse Aorta & HUVECs | 100 µM | Significant elevation of ROS. | [13] |

Metabolism: The Basis for Divergent Roles

The stark difference in the biological activity of D- and L-homocysteine can be largely attributed to their distinct metabolic fates in mammals.

L-Homocysteine Metabolism

L-homocysteine is a crucial intermediate in the metabolism of methionine, an essential amino acid.[14] Its concentration is tightly regulated through two primary pathways:

-

Remethylation: L-homocysteine is converted back to methionine. This pathway is dependent on folate and vitamin B12.

-

Transsulfuration: L-homocysteine is irreversibly converted to cysteine, a precursor for the antioxidant glutathione. This pathway requires vitamin B6.

Disruptions in these metabolic pathways, often due to genetic factors or vitamin deficiencies, can lead to the accumulation of L-homocysteine and subsequent pathologies.

This compound Metabolism

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological roles of homocysteine isomers.

Chiral Separation of D- and L-Homocysteine by HPLC

Objective: To separate and quantify D- and L-homocysteine in biological samples.

Method: Indirect Separation via Chiral Derivatization with Marfey's Reagent (FDAA) [18]

-

Sample Preparation:

-

Collect blood and separate plasma or serum.

-

Reduce disulfide bonds by treating the sample with a reducing agent (e.g., TCEP).

-

Precipitate proteins with an acid (e.g., trichloroacetic acid).

-

Centrifuge to pellet the proteins and collect the supernatant.

-

-

Derivatization:

-

To 100 µL of the supernatant, add 200 µL of a 1% (w/v) solution of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) in acetone.

-

Add 40 µL of 1.0 M sodium bicarbonate to initiate the reaction.

-

Incubate the mixture at 40°C for 1 hour.

-

Cool to room temperature and add 20 µL of 2 M HCl to stop the reaction.

-

-

HPLC Analysis:

-

Column: Standard reversed-phase C18 column.

-

Mobile Phase: A gradient of triethylamine (B128534) phosphate (B84403) buffer and acetonitrile.

-

Detection: UV detector at 340 nm.

-

Assessment of Neurotoxicity: Apoptosis Assay

Objective: To quantify homocysteine-induced apoptosis in neuronal cultures.

Method: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry [4][19]

-

Cell Culture and Treatment:

-

Culture primary neurons or neuronal cell lines to the desired confluency.

-

Treat cells with varying concentrations of L-homocysteine or this compound for a specified duration.

-

-

Cell Staining:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the production of ROS in cells treated with homocysteine.

Method: 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Staining [20][21][22]

-

Cell Culture and Treatment:

-

Seed adherent cells in a multi-well plate and allow them to attach overnight.

-

Treat cells with L-homocysteine or this compound.

-

-

Staining:

-

Remove the treatment medium and wash the cells with a suitable buffer (e.g., DMEM).

-

Add the DCFH-DA working solution (typically 10 µM) to each well and incubate at 37°C for 30 minutes.

-

Remove the DCFH-DA solution and wash the cells.

-

-

Quantification:

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

-

Alternatively, visualize ROS production using a fluorescence microscope.

-

Analysis of Signaling Protein Activation by Western Blot

Objective: To detect changes in the phosphorylation state or expression level of specific proteins in a signaling pathway.

Method: Standard Western Blot Protocol [23][24][25][26]

-

Protein Extraction:

-

Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p38 MAPK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Signal Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

-

Normalize the signal to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to homocysteine research.

Caption: L-Homocysteine induced neurotoxic signaling cascade.

Caption: L-Homocysteine's effects on vascular cells.

Caption: Workflow for chiral separation of homocysteine.

Conclusion and Future Directions

The scientific evidence robustly establishes L-homocysteine as a key player in the pathophysiology of cardiovascular and neurological diseases. Its mechanisms of action, primarily centered around NMDA receptor activation, induction of oxidative stress, and promotion of vascular cell proliferation, are well-documented. In stark contrast, this compound is widely regarded as biologically inert, likely due to its efficient metabolic clearance by D-amino acid oxidase.

For researchers and drug development professionals, this distinction is critical. Therapeutic strategies aimed at mitigating the harmful effects of hyperhomocysteinemia should focus on lowering L-homocysteine levels or blocking its specific downstream signaling pathways. Future research should aim to definitively quantify the biological (in)activity of this compound through direct comparative studies to further solidify our understanding of its metabolic fate and lack of toxicity. A deeper investigation into the substrate kinetics of D-amino acid oxidase with this compound would also provide valuable insights. Such studies will not only enhance our fundamental knowledge but also refine the development of targeted therapies for homocysteine-related pathologies.

References

- 1. benchchem.com [benchchem.com]

- 2. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GluN2A Subunit-Containing NMDA Receptors Are the Preferential Neuronal Targets of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GluN2A Subunit-Containing NMDA Receptors Are the Preferential Neuronal Targets of Homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of homocysteine on smooth muscle cell proliferation in both cell culture and artery perfusion culture models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Promotion of vascular smooth muscle cell growth by homocysteine: a link to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Promotion of vascular smooth muscle cell growth by homocysteine: a link to atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. scispace.com [scispace.com]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

- 20. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 21. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 22. youtube.com [youtube.com]

- 23. Western Blot Protocol | Proteintech Group [ptglab.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. benchchem.com [benchchem.com]

- 26. bosterbio.com [bosterbio.com]

D-Homocysteine Metabolic Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine, a sulfur-containing amino acid, is a critical intermediate in one-carbon metabolism. While the metabolic pathways and physiological implications of its L-enantiomer, L-Homocysteine, are well-established and linked to various pathologies including cardiovascular and neurodegenerative diseases, the metabolic fate of D-Homocysteine is less understood. This technical guide provides a comprehensive analysis of the this compound metabolic pathway, synthesizing current knowledge for researchers, scientists, and professionals in drug development. The guide details the enzymatic reactions, potential downstream metabolites, and relevant experimental protocols for studying this pathway.

Core Metabolic Pathway of this compound

The primary route for the metabolism of most D-amino acids in mammals is through oxidative deamination catalyzed by D-amino acid oxidase (DAO), a flavoenzyme with broad substrate specificity for neutral D-amino acids.[1][2] While direct and extensive studies on this compound are limited, its structural similarity to other known DAO substrates strongly suggests it undergoes a similar metabolic cascade.

The proposed metabolic pathway for this compound is initiated by the action of D-amino acid oxidase (DAO), which converts this compound into its corresponding α-keto acid, 2-keto-4-mercaptobutyric acid, along with the production of ammonia (B1221849) and hydrogen peroxide.[3][4] The subsequent fate of 2-keto-4-mercaptobutyric acid is not definitively established but is hypothesized to involve transamination or decarboxylation, common metabolic routes for α-keto acids.

Quantitative Data on D-Amino Acid Oxidase Activity

| Substrate (D-Amino Acid) | Apparent Km (mM) | Apparent Vmax (U/mg) | Source |

| D-Serine | 1.8 - 19 | 1.5 - 25 | [5] |

| D-Alanine | 0.7 - 5.5 | 18 - 45 | [5] |

| D-Valine | 0.3 - 1.2 | 10 - 30 | [5] |

| D-Methionine | 0.2 - 1.0 | 20 - 50 | [5] |

| D-Leucine | 0.2 - 0.8 | 15 - 40 | [5] |

| D-Cysteine | ~0.7 | High | [5] |

Table 1: Apparent kinetic parameters of human D-amino acid oxidase with various D-amino acid substrates. (Note: Values are approximate ranges compiled from different studies and conditions).

Experimental Protocols

D-Amino Acid Oxidase Activity Assay

This protocol outlines a common method for determining DAO activity by measuring the production of hydrogen peroxide using a coupled enzymatic reaction with horseradish peroxidase (HRP).[3][6]

Materials:

-

This compound

-

D-Amino Acid Oxidase (from porcine kidney or recombinant)

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent (or other suitable H₂O₂ probe)

-

Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)

-

96-well microplate (black, clear bottom for fluorescence)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare a standard curve: Use a known concentration of hydrogen peroxide to create a standard curve for quantifying H₂O₂ production.

-

Reaction Setup: In each well of the microplate, add:

-

50 µL of assay buffer

-

10 µL of this compound solution (at various concentrations to determine kinetic parameters)

-

10 µL of Amplex Red/HRP working solution.

-

-

Initiate Reaction: Add 20 µL of DAO solution to each well to start the reaction. For a negative control, add buffer instead of the enzyme.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

-

Data Analysis: Calculate the rate of H₂O₂ production from the standard curve and determine the enzyme activity.

Analysis of D- and L-Homocysteine by HPLC

This protocol provides a general workflow for the chiral separation of D- and L-Homocysteine using high-performance liquid chromatography (HPLC) after derivatization.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Reducing agent (e.g., TCEP or DTT)

-

Deproteinizing agent (e.g., perchloric acid)

-

Derivatizing agents (e.g., o-phthaldialdehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Sample Reduction: Treat the sample with a reducing agent to break disulfide bonds and release free homocysteine.

-

Deproteinization: Precipitate proteins by adding a deproteinizing agent and centrifuge to collect the supernatant.

-

Derivatization: React the supernatant with OPA and a chiral thiol to form fluorescent diastereomeric derivatives.

-

HPLC Analysis: Inject the derivatized sample onto a C18 column. Use a gradient elution program with a suitable mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol) to separate the diastereomers.

-

Detection: Detect the separated diastereomers using a fluorescence detector. The retention times will differentiate between the D- and L-enantiomers.

-

Quantification: Quantify the amounts of D- and L-Homocysteine by comparing the peak areas to those of known standards.

Toxicity and Physiological Significance

The toxicity of homocysteine is primarily associated with the L-isomer.[7] High levels of L-Homocysteine are linked to endothelial dysfunction, oxidative stress, and an increased risk for cardiovascular and neurodegenerative diseases.[8][9] In contrast, this compound is generally considered to be less biologically active and less toxic.[7] The production of hydrogen peroxide during the metabolism of this compound by DAO could, however, contribute to localized oxidative stress if this compound were present in significant concentrations.

Conclusion

The metabolic pathway of this compound is primarily initiated by D-amino acid oxidase, leading to the formation of 2-keto-4-mercaptobutyric acid. While the subsequent metabolic fate of this α-keto acid is not fully elucidated, it likely involves transamination and/or decarboxylation. The development of more specific analytical methods and in vivo tracing studies are needed to fully characterize this pathway and its physiological relevance. Understanding the complete metabolism of this compound will provide valuable insights for researchers and drug development professionals working in areas related to amino acid metabolism, oxidative stress, and associated pathologies.

References

- 1. Metabolism of homocysteine and its relationship with cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]

- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Molecular mechanisms of homocysteine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Possible mechanisms of homocysteine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Effects of Homocysteine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a sulfur-containing amino acid, is a critical intermediate in methionine metabolism. Elevated levels of homocysteine, known as hyperhomocysteinemia, are an established risk factor for a multitude of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] This technical guide provides an in-depth analysis of the stereospecific effects of homocysteine isomers, L-homocysteine and D-homocysteine. It has become increasingly evident that the biological and toxicological effects of homocysteine are primarily attributable to the L-isomer, the naturally occurring form.[3] This document summarizes quantitative data on their differential effects, details key experimental protocols for their study, and visualizes the core signaling pathways involved.

Introduction: The Stereospecificity of Homocysteine's Biological Impact

While commercial preparations of homocysteine are often a racemic mixture (DL-homocysteine), research strongly indicates that L-homocysteine is the primary bioactive and neurotoxic agent.[3][4] The D-isomer is largely considered to be biologically inert.[3] Therefore, the neurotoxic effects observed with the DL-racemic mixture are predominantly attributed to the activity of L-homocysteine.[3] The principal mechanisms underlying L-homocysteine-induced cellular damage include NMDA receptor-mediated excitotoxicity, the induction of oxidative stress, and the initiation of apoptotic pathways.[3][5][6]

Quantitative Analysis of Homocysteine Isomer Effects

The following tables summarize quantitative data from various studies investigating the neurotoxic and cellular effects of homocysteine. It is important to note the general lack of extensive research on this compound, with most studies focusing on the biologically relevant L-isomer or the racemic DL-mixture.

Table 1: Effects of Homocysteine Isomers on Neuronal Calcium Homeostasis and Viability

| Isomer(s) | Concentration | Cell Type | Key Finding | Reference |

| D,L-Homocysteine | 5 mM | Rat Cortical Neurons | Increased intracellular Ca2+ by 97 ± 13 nM. This effect was blocked by NMDA receptor antagonists. | [7] |

| D,L-Homocysteine | 10 mM (with 50 µM glycine) | Rat Cortical Neurons | Enhanced the Ca2+ response by 181 ± 33%. | [7] |

| L-Homocysteine | 100-150 µM (with elevated glycine) | Rat Cortical Neurons | Evoked increases in neuronal intracellular Ca2+ or whole-cell currents. | |

| D,L-Homocysteine | ~20 µM (5-day exposure) | Neuronal-like differentiated SH-SY5Y cells | Resulted in a 35% loss of cell viability. | [8] |

Table 2: Effects of Homocysteine Isomers on Oxidative Stress Markers

| Isomer(s) | Concentration | Cell Type/System | Key Finding | Reference |

| L-Homocysteine | Micromolar levels | Cultured Endothelial Cells | Stereospecifically increased lipid peroxidation and intracellular reactive oxygen species (ROS). | [9] |

| D,L-Homocysteine | ~20 µM (5-day exposure) | Neuronal-like differentiated SH-SY5Y cells | Caused a fourfold increase in reactive oxygen species levels. | [8] |

| D,L-Hcy, DL-Hcy thiolactone, L-Hcy TLHC | 10 µM | Isolated Rat Heart | All isoforms induced depression of cardiac contractility and a drop in coronary flow. | [10] |

Table 3: Effects of Homocysteine Isomers on NMDA Receptor Currents

| Isomer(s) | Concentration | Receptor Subunit | Key Finding | Reference |

| L-Homocysteine | 50 µM (effective) | GluN1 + GluN2A | 24% increase in peak amplitude of NMDAR currents. | [4] |

| L-Homocysteine | 50 µM (effective) | GluN1 + GluN2B | Decrease in peak amplitude of NMDAR currents. | [4] |

| L-Homocysteine | 50 µM (effective) | GluN1 + GluN2A/B/D | Reduced desensitization of NMDAR currents. | [4] |

Experimental Protocols

Chiral Separation and Quantification of Homocysteine Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of D- and L-homocysteine.

-

Sample Preparation (Human Serum):

-

Collect blood samples and separate the serum.

-

To release free homocysteine, treat the serum with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.

-

Precipitate proteins using an acid such as trichloroacetic acid (TCA).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Filter the supernatant before injection into the HPLC system.[11]

-

-

Indirect Separation via Chiral Derivatization (Marfey's Reagent):

-

Derivatization: React the homocysteine enantiomers in the sample with a chiral derivatizing agent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent), to form diastereomers.[11]

-

HPLC Conditions:

-

Column: Standard reversed-phase C18 column.

-

Mobile Phase: A gradient of triethylamine (B128534) phosphate (B84403) buffer and acetonitrile (B52724) is typically used. The gradient profile should be optimized for baseline separation.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detector at 340 nm.[11]

-

-

-

Direct Separation on Chiral Stationary Phases (CSPs):

-

This method utilizes an HPLC column with a chiral selector immobilized on the stationary phase to directly resolve the enantiomers. Teicoplanin-based CSPs are effective for separating underivatized amino acids, with the D-enantiomer typically being retained longer.[11]

-

Assessment of Neurotoxicity in Cell Culture

-

Cell Culture:

-

Treatment:

-

Prepare stock solutions of L-homocysteine, this compound, or DL-homocysteine.

-

Expose the cultured neurons to the desired concentrations of homocysteine isomers for a specified duration.

-

-

Measurement of Intracellular Calcium ([Ca2+]i):

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2).

-

Perform digital calcium imaging using a fluorescence microscope to monitor changes in [Ca2+]i upon application of homocysteine.[7]

-

-

Whole-Cell Patch-Clamp Recordings:

-

Assessment of Oxidative Stress:

-

Measure reactive oxygen species (ROS) production using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate.[13]

-

Quantify lipid peroxidation products, such as thiobarbituric acid reactive substances (TBARS).[10]

-

Signaling Pathways and Experimental Workflows

L-Homocysteine-Induced NMDA Receptor-Mediated Excitotoxicity

Caption: L-Homocysteine acts as an agonist at the NMDA receptor, leading to excitotoxicity.

L-Homocysteine-Induced Oxidative Stress

Caption: L-Homocysteine promotes oxidative stress through multiple enzymatic pathways.

General Experimental Workflow for Studying Homocysteine Effects

Caption: A generalized workflow for investigating the cellular effects of homocysteine isomers.

Conclusion and Future Directions

References

- 1. ahajournals.org [ahajournals.org]

- 2. Homocysteine and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Homocysteine reduces NMDAR desensitization and differentially modulates peak amplitude of NMDAR currents, depending on GluN2 subunit composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Homocysteine: Biochemistry, Molecular Biology and Role in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of homocysteine-related compounds on cardiac contractility, coronary flow, and oxidative stress markers in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. frontiersin.org [frontiersin.org]

- 13. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Homocysteine Thiolactone: A Technical Guide on Formation, Reactivity, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine thiolactone (HTL) is a cyclic thioester of the non-proteinogenic amino acid homocysteine.[1][2] It is a reactive metabolite formed primarily through an error-editing mechanism by methionyl-tRNA synthetase, which prevents the incorrect incorporation of homocysteine into proteins.[1][3] While the L-isomer of homocysteine is the substrate for this enzymatic reaction, the resulting D- and L-stereoisomers of homocysteine thiolactone exhibit similar chemical reactivity towards protein lysine (B10760008) residues.[1] This high reactivity, leading to a post-translational modification known as N-homocysteinylation, implicates HTL in the pathology of numerous diseases, including cardiovascular and neurodegenerative disorders.[1][2][3] Beyond its biological significance, HTL's unique dual amino and thioester functionalities make it a versatile building block in organic synthesis, particularly in polymer science and the development of theranostic agents.[1][4] This guide provides an in-depth overview of the formation, reactivity, and analytical methodologies related to D-homocysteine thiolactone.

Formation of this compound Thiolactone

The formation of homocysteine thiolactone can occur both biologically and through chemical synthesis.

Biological Formation

The primary biological route to homocysteine thiolactone is an error-editing process by aminoacyl-tRNA synthetases, principally methionyl-tRNA synthetase (MetRS).[1] Because of its structural similarity to methionine, homocysteine (Hcy) can be mistakenly activated by MetRS to form an Hcy~AMP intermediate.[2] To prevent its incorporation into polypeptide chains, the synthetase edits this error by catalyzing an intramolecular cyclization, where the sulfhydryl group of homocysteine attacks the activated carboxyl group.[1] This reaction forms the stable, five-membered homocysteine thiolactone ring and releases AMP.[1] This editing mechanism is a crucial cellular quality control step.[1][5]

Chemical Synthesis

DL-homocysteine thiolactone hydrochloride is commonly prepared in the laboratory through several synthetic routes.

-

From DL-Methionine via Reduction: A prevalent method involves the reduction of DL-methionine using a strong reducing agent like sodium metal in liquid ammonia (B1221849). The reaction is typically performed at low temperatures (-35 to -40°C).[6][7] Following the reduction, the reaction is quenched with ammonium (B1175870) chloride. The resulting DL-homocysteine is then cyclized to the thiolactone under acidic conditions (pH 1) using concentrated hydrochloric acid.[6]

-

From DL-Methionine via Oxidation/Cyclization: An alternative route involves heating DL-methionine with iodine and ammonia water under pressure. This process facilitates the formation and subsequent cyclization to DL-homocysteine thiolactone hydrochloride.[6]

-

Electrochemical Synthesis: Electrochemical methods offer a cleaner alternative to chemical reagents. The electrochemical reduction of D,L-homocystine can be performed in a batch continuous recirculation reactor to yield homocysteine, which can then be cyclized.[8] This approach avoids heavy-metal cathodes, which is advantageous for pharmaceutical applications.[8][9]

Chemical Reactivity and Mechanisms

The reactivity of homocysteine thiolactone is dominated by the electrophilic nature of its thioester carbonyl carbon, making it susceptible to nucleophilic attack. This leads to the opening of the five-membered ring.

Hydrolysis

In aqueous solutions, homocysteine thiolactone undergoes hydrolysis to form homocysteine. This reaction is pH-dependent. The thiolactone is relatively stable in acidic to neutral conditions (up to pH 7) but hydrolyzes more rapidly in alkaline media (pH > 7).[10][11][12] At physiological pH (7.4), 1 mM homocysteine thiolactone is hydrolyzed to approximately 0.71 mM homocysteine within 24 hours.[11]

Aminolysis and N-Homocysteinylation

The most significant reaction in a biological context is aminolysis, where a primary amine acts as the nucleophile. The ε-amino groups of lysine residues on proteins are key targets.[3][13] This reaction, termed N-homocysteinylation, results in the formation of a stable isopeptide bond between the homocysteine carboxyl group and the lysine amino group, releasing a free sulfhydryl group onto the protein.[1][2]

The mechanism of aminolysis involves the formation of a zwitterionic tetrahedral intermediate as the rate-determining step.[13][14] The reaction is first-order with respect to the amine concentration.[13] This modification can drastically alter a protein's structure and function.[15][16]

Biological Effects and Pathophysiological Relevance

The modification of proteins by homocysteine thiolactone has profound biological consequences.

Alteration of Protein Structure and Function

N-homocysteinylation introduces a new, reactive thiol group into proteins, which can alter their redox status, structure, and function.[1] This modification has been shown to:

-

Induce Aggregation: HCTL induces structural changes and aggregation in proteins like insulin (B600854), causing a transition from alpha-helical structures to beta-sheets.[15]

-

Impair Function: Homocysteinylation can lead to enzyme inactivation and loss of normal biological activity.[16]

-

Increase Oxidative Stress: The introduction of new thiol groups can make proteins more susceptible to oxidation, contributing to cellular oxidative stress.[1][17] Human serum albumin (HSA), for instance, becomes more prone to oxidation and aggregation after N-homocysteinylation.[4]

Toxicity and Role in Disease

Homocysteine thiolactone is significantly more toxic than homocysteine itself and has been shown to induce apoptosis even at low concentrations.[1] Its detrimental effects are linked to a variety of diseases:

-

Cardiovascular Disease: HTL is considered a risk factor for atherosclerosis and cardiovascular disease.[2][13] It can modify proteins like fibrinogen, leading to the formation of more tightly packed fibrin (B1330869) structures that are resistant to lysis.[18]

-

Neurodegenerative Disorders: N-homocysteinylation of proteins such as α-synuclein and DJ-1 has been linked to the pathology of Parkinson's disease by exacerbating protein aggregation and neurotoxicity.[3] It is also associated with Alzheimer's disease.[5]

-

Insulin Resistance: HTL can impair insulin signaling by inhibiting the tyrosine phosphorylation of the insulin receptor and its downstream substrates (IRS-1).[17] This effect appears to be mediated by oxidative stress and can be reversed by antioxidants like glutathione (B108866).[17]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the toxicity, pharmacokinetics, and physiological concentrations of this compound thiolactone.

Table 1: Toxicity and Pharmacokinetic Data

| Parameter | Species | Value | Reference(s) |

| LD50 (Intravenous) | Mouse | 297 mg/kg | [19] |

| Rat | 389 mg/kg | [19] | |

| Plasma Half-life (t½) | Mouse | 5.1 minutes | [5] |

Table 2: Physiological Concentrations and Effects

| Parameter | Condition / Matrix | Value | Reference(s) |

| Plasma Concentration | Healthy Humans (n=60) | 0 - 34.8 nM (Average: 2.82 nM) | [20] |

| Effect on Cardiac Function | Isolated Rat Heart (10 µM) | Decrease in dp/dt max, SLVP, and Coronary Flow | [21][22] |

| Protein Thiol Content | N-Hcy-Serum Protein | 0.18 - 2.74 mol N-linked Hcy/mol protein | [23] |

Table 3: Analytical Method Performance

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |

| HPLC with Fluorescence | 0.36 nM | - | [20] |

| GC/MS with NCI | 1.7 nmol/L | 5.2 nmol/L | [24] |

| Automated Flow (ZF) | 100 nmol/L | - | [25] |

Experimental Protocols

Protocol 1: Synthesis of DL-Homocysteine Thiolactone Hydrochloride from DL-Methionine

This protocol is adapted from procedures involving reduction in liquid ammonia.[6][7]

-

Preparation: Pre-cool a 3-liter three-necked flask or cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.

-

Dissolution: Add 100 g of DL-methionine to the cooled reactor. Slowly introduce dry ammonia gas until the condensed liquid ammonia completely dissolves the DL-methionine.

-

Reduction: While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches. Monitor the reaction progress using liquid chromatography.

-

Quenching: Upon completion, stop stirring and allow the mixture to settle. Carefully transfer the upper clear liquid layer to another flask. Quench the reaction by adding ammonium chloride to neutralize excess sodium.

-

Ammonia Removal: Allow the reaction mixture to warm to room temperature, which will cause the ammonia to evaporate completely. This can be done in a well-ventilated fume hood.

-

Purification: The resulting solid is a mixture of DL-homocysteine sodium salt, NaCl, and NH₄Cl. Dissolve the solid in water and pass it through a cation exchange resin to remove sodium ions.

-

Cyclization and Isolation: Adjust the pH of the eluate to 1 with concentrated hydrochloric acid. This acidic condition promotes the cyclization of homocysteine to its thiolactone. Concentrate the solution under vacuum to obtain solid DL-homocysteine thiolactone hydrochloride. The expected yield is approximately 79-95%.[6]

Protocol 2: Quantification of Homocysteine Thiolactone in Plasma

This protocol is based on HPLC with post-column fluorescence detection.[20][26]

-

Sample Preparation: Separate plasma from whole blood. To remove macromolecules, ultrafilter the plasma sample through a membrane with a molecular weight cutoff of ~10 kDa.

-

Extraction (Optional): For further purification, perform a liquid-liquid extraction of the ultrafiltrate with a chloroform/methanol mixture.

-

Chromatographic Separation:

-

System: Use a high-performance liquid chromatography (HPLC) system.

-

Column: Employ a cation exchange microbore column for separation.

-

Mobile Phase: Use an appropriate isocratic ion-pairing mobile phase.

-

-

Post-Column Derivatization:

-

After the column, introduce an alkaline solution (e.g., NaOH) into the flow path to hydrolyze the thiolactone ring, converting HTL to homocysteine.

-

Next, mix the eluate with an o-phthalaldehyde (B127526) (OPA) reagent solution. OPA reacts with the primary amine and the newly freed thiol of homocysteine to form a highly fluorescent derivative.

-

-

Detection:

-

Detector: Use a fluorescence detector.

-

Wavelengths: Set the excitation wavelength to ~370 nm and the emission wavelength to ~480 nm.[25]

-

-

Quantification: Create a calibration curve using known concentrations of homocysteine thiolactone standards. Quantify the amount of HTL in the plasma sample by comparing its peak area to the standard curve.

Protocol 3: In Vitro N-Homocysteinylation of Insulin

This protocol outlines a method to study the structural effects of HTL on a model protein like insulin.[15]

-

Protein Preparation: Prepare a stock solution of bovine pancreatic insulin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Determine the exact protein concentration using UV absorbance at 280 nm.

-

Incubation: Prepare a series of insulin samples and add increasing concentrations of homocysteine thiolactone hydrochloride (e.g., 0 µM, 50 µM, 100 µM, 250 µM, 500 µM). Incubate the mixtures at 37°C for a defined period (e.g., 24 hours).

-

Structural Analysis (Circular Dichroism):

-

After incubation, dilute the samples to an appropriate concentration for circular dichroism (CD) spectroscopy.

-

Record far-UV CD spectra (e.g., from 200-250 nm) to monitor changes in the secondary structure (α-helix vs. β-sheet content).

-

-

Aggregation Analysis (Fluorescence/Light Scattering):

-

Thioflavin T (ThT) Assay: Add ThT to the incubated samples. Measure the fluorescence emission at ~485 nm (excitation at ~440 nm). An increase in fluorescence indicates the formation of amyloid-like β-sheet aggregates.

-

Light Scattering: Measure light scattering at a specific wavelength (e.g., 360 nm) using a spectrophotometer or fluorometer to monitor the formation of larger protein aggregates over time.

-

-

Data Analysis: Compare the spectroscopic data from the HTL-treated samples to the untreated control to characterize the dose-dependent effect of HTL on insulin structure and aggregation propensity.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 4. Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride - Google Patents [patents.google.com]

- 8. datapdf.com [datapdf.com]

- 9. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 15. Effect of homocysteine thiolactone on structure and aggregation propensity of bovine pancreatic insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Homocysteine thiolactone inhibits insulin signaling, and glutathione has a protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]

- 19. Toxicity, biodistribution and radioprotective capacity of L-homocysteine thiolactone in CNS tissues and tumors in rodents: comparison with prior results with phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of DL-Homocysteine Thiolactone on Cardiac Contractility, Coronary Flow, and Oxidative Stress Markers in the Isolated Rat Heart: The Role of Different Gasotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

- 23. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Homocysteine: A Comprehensive Technical Guide on its Discovery, History, and Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homocysteine, a sulfur-containing amino acid, has been the subject of extensive research due to the established association of its L-enantiomer with a range of cardiovascular and neurological disorders. However, the scientific landscape surrounding its stereoisomer, D-Homocysteine, is markedly different. This technical guide provides an in-depth exploration of the discovery, history, and research pertaining to this compound. It consolidates the available, albeit limited, scientific knowledge, highlighting its synthesis, biological activity (or lack thereof), and the analytical methods for its study. The prevailing consensus, supported by the available evidence, is that this compound is largely biologically inert, a stark contrast to the pathogenic profile of L-Homocysteine. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound, to inform future research directions, and to underscore the importance of stereospecificity in the study of amino acids.

Discovery and History of this compound Research

The history of this compound is intrinsically linked to the broader discovery of amino acid stereoisomers. While L-amino acids were identified as the primary building blocks of proteins in the early 19th century, the existence and significance of their D-counterparts were not recognized until much later.

Early Developments in Amino Acid Stereochemistry:

The foundational work on stereochemistry by Louis Pasteur in the 19th century laid the groundwork for understanding that molecules could exist as non-superimposable mirror images, or enantiomers. However, it was not until the 1950s that the presence of D-amino acids in biological systems was first reported, with Auclair and Patton's discovery of these "unnatural" isomers in the blood of insects and mollusks.[1] This finding opened a new avenue of research into the potential roles and metabolic fates of D-amino acids in living organisms.

The Emergence of this compound in the Scientific Consciousness:

While a specific date for the "discovery" of this compound is not well-documented, its existence as the stereoisomer of L-Homocysteine would have been inferred following the elucidation of homocysteine's structure. The initial synthesis and characterization of homocysteine were focused on the racemic mixture (DL-Homocysteine). Subsequent research that aimed to resolve and study the individual enantiomers led to the isolation and investigation of this compound.

The majority of early and contemporary research on homocysteine has centered on the L-isomer due to its clear biological activity and association with disease. This has resulted in a significant knowledge gap regarding this compound. The prevailing hypothesis that has guided research is that D-amino acids, including this compound, are not readily metabolized by the same enzymatic pathways as their L-counterparts in mammals and are therefore considered largely biologically inert.

Comparative Biological Activity: this compound vs. L-Homocysteine

The most striking aspect of this compound research is the consistent finding of its biological inertness when compared to the potent and often detrimental effects of L-Homocysteine.

Key Differences in Biological Impact:

-

Toxicity: L-Homocysteine is a known neurotoxin and is associated with endothelial dysfunction, oxidative stress, and apoptosis. In contrast, studies have shown this compound to be non-toxic. A key study on rodent embryos demonstrated that L-Homocysteine is embryotoxic, whereas this compound exhibited no such toxic effects.

-

Signaling Pathways: L-Homocysteine is known to interact with various signaling pathways, including the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[1][2][3][4] There is no significant evidence to suggest that this compound engages these pathways in a similar manner.

-

Metabolism: L-Homocysteine is a central intermediate in the methionine cycle, being either remethylated to methionine or converted to cysteine via the transsulfuration pathway.[5] These pathways are highly stereospecific. The metabolic fate of this compound in mammals is presumed to be primarily through the action of D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids.[6][7] However, the specific kinetics of this compound as a substrate for DAO are not well-characterized.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the effects of D- and L-Homocysteine. The scarcity of data for this compound is a direct reflection of the limited research focus on this isomer.

| Parameter | L-Homocysteine | This compound | Reference(s) |

| Embryotoxicity (Rodent) | Embryotoxic, causing neural tube defects and other malformations. | No embryotoxic effects observed. | |

| Neurotoxicity | Induces neuronal damage via NMDA receptor-mediated excitotoxicity and oxidative stress. | Largely considered biologically inert. | [2] |

| Parameter | DL-Homocysteine (Effects attributed primarily to L-isomer) | Reference(s) |

| Neuronal Cell Death (in vitro) | Dose-dependent reduction in cell viability. | [8] |

| Endothelial Cell Adhesion | Upregulates expression of adhesion molecules (ICAM-1, E-selectin). | [9] |

| NMDA Receptor Activity | Acts as a partial antagonist at the glycine (B1666218) site and an agonist at the glutamate (B1630785) site. | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the analytical separation of its enantiomers, crucial for any researcher entering this field.

Synthesis of this compound from D-Methionine

A common method for the synthesis of optically active this compound involves the use of D-methionine as a starting material.[10]

Protocol:

-

Reaction of D-Methionine: D-Methionine is reacted with dichloroacetic acid in concentrated hydrochloric acid under reflux. This reaction leads to the formation of (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride ((4R)-TDC·HCl).

-

Treatment with Hydroxylamine (B1172632): The resulting (4R)-TDC·HCl is then treated with hydroxylamine to yield this compound.

-

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain optically pure this compound.

Chiral Separation of D- and L-Homocysteine by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the enantiomers of homocysteine. Two primary strategies are employed: direct and indirect separation.

This method utilizes an HPLC column with a chiral selector immobilized on the stationary phase.

Experimental Workflow:

Caption: Workflow for direct chiral separation of homocysteine enantiomers by HPLC.

Protocol:

-

Sample Preparation:

-

Collect biological samples (e.g., plasma, serum).

-

Reduce disulfide bonds to release free homocysteine using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

-

Precipitate proteins with an acid such as trichloroacetic acid (TCA).

-

Centrifuge and filter the supernatant.

-

-

HPLC Analysis:

-

Inject the prepared sample onto an HPLC system equipped with a chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column like Chirobiotic TAG).

-

Use an appropriate mobile phase, optimized for chiral resolution.

-

Detect the separated enantiomers using a suitable detector, such as an electrochemical or fluorescence detector.

-

This method involves reacting the homocysteine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[11]

Experimental Workflow:

Caption: Workflow for indirect chiral separation via derivatization.

Protocol:

-

Derivatization:

-

To the sample containing homocysteine, add a solution of Marfey's reagent in a suitable solvent (e.g., acetone).

-

Adjust the pH to alkaline conditions (e.g., with sodium bicarbonate) to facilitate the reaction.

-

Incubate the mixture to allow for the formation of diastereomers.

-

Stop the reaction by adding acid.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a standard reversed-phase HPLC column (e.g., C18).

-

Use a suitable mobile phase gradient to separate the diastereomers.

-

Detect the separated diastereomers using a UV detector.

-

Signaling Pathways and Metabolic Routes

The known signaling and metabolic pathways involving homocysteine are almost exclusively characterized for the L-isomer. The lack of significant biological activity of this compound suggests its limited interaction with these pathways.

L-Homocysteine Metabolism

L-Homocysteine stands at a critical juncture of two major metabolic pathways:

-

Remethylation Pathway: L-Homocysteine is remethylated to form L-methionine. This process is crucial for the regeneration of the universal methyl donor, S-adenosylmethionine (SAM). The reaction is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor, or by betaine-homocysteine methyltransferase (BHMT).

-

Transsulfuration Pathway: L-Homocysteine is irreversibly converted to cystathionine (B15957) and then to cysteine. This pathway is dependent on vitamin B6.

Caption: Simplified overview of L-Homocysteine metabolism.

Putative Metabolism of this compound

Given the stereospecificity of the enzymes in the methionine cycle and transsulfuration pathway, it is highly unlikely that this compound is a substrate for these enzymes. The primary route for the metabolism of D-amino acids in mammals is through the action of D-amino acid oxidase (DAO).[6][7]

Caption: Postulated metabolic pathway of this compound via D-amino acid oxidase.

DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide. While DAO has broad substrate specificity for neutral D-amino acids, detailed kinetic studies on this compound are lacking. The presumed products of this compound oxidation by DAO would be α-keto-γ-mercaptobutyric acid, ammonia, and hydrogen peroxide.

Role in Drug Development

The stark difference in the biological activity of D- and L-Homocysteine has significant implications for drug development.

-

Racemic Mixtures: Historically, many drugs have been developed and marketed as racemic mixtures. The case of homocysteine underscores the critical need to evaluate the pharmacological and toxicological properties of individual enantiomers. The toxicity observed with DL-Homocysteine is almost entirely attributable to the L-isomer.[2]

-

Targeting L-Homocysteine Metabolism: Given the role of elevated L-Homocysteine in various diseases, the enzymes in its metabolic pathways are potential drug targets. Understanding the stereospecificity of these enzymes is crucial for designing effective and specific inhibitors or modulators.

-

D-Amino Acids in Therapeutics: While this compound itself appears to be inert, other D-amino acids have found therapeutic applications. For example, D-serine is a co-agonist at the NMDA receptor and is being investigated for its potential in treating schizophrenia. The study of D-amino acids, therefore, remains a relevant area in pharmacology.

Future Research Directions and Conclusion

-

Metabolic Fate: Detailed in vivo studies are needed to definitively trace the metabolic fate of this compound and to quantify its metabolism by D-amino acid oxidase.

-

High-Dose Effects: The toxicological profile of this compound at high concentrations has not been thoroughly investigated.

-

Potential for Biomarkers: The presence and concentration of this compound in biological fluids and tissues in various physiological and pathological states are unknown and could potentially serve as a biomarker.

-

Enzymatic Interactions: A systematic investigation of the interaction (or lack thereof) of this compound with the enzymes of the methionine cycle and transsulfuration pathway would provide valuable biochemical data.

References

- 1. pnas.org [pnas.org]

- 2. benchchem.com [benchchem.com]

- 3. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]

- 6. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of optically active homocysteine from methionine and its use in preparing four stereoisomers of cystathionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physico-chemical Properties of D-Homocysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homocysteine is the dextrorotatory enantiomer of the sulfur-containing, non-proteinogenic amino acid homocysteine. While its stereoisomer, L-homocysteine, is a well-studied intermediate in methionine metabolism with significant implications in cardiovascular and neurodegenerative diseases, the specific biological roles and physico-chemical characteristics of this compound are less elucidated. This technical guide provides a comprehensive overview of the core physico-chemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known involvement in biological pathways, tailored for researchers, scientists, and drug development professionals.

Physico-chemical Properties of this compound

The fundamental physico-chemical properties of this compound are crucial for its handling, analysis, and understanding its behavior in biological systems. These properties are summarized in the tables below. It is important to note that some data is derived from studies on the racemic mixture (DL-homocysteine) or the L-enantiomer, and this is indicated where applicable.

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-4-sulfanylbutanoic acid |

| CAS Number | 6027-14-1[1] |

| PubChem CID | 134603[1] |

| Molecular Formula | C4H9NO2S[1] |

| Physical and Chemical Properties | Value |

| Molecular Weight | 135.18 g/mol [2] |

| Melting Point | 232-233 °C (decomposes) for DL-form[3][4][5] |

| Appearance | White crystalline powder[2] |

| Solubility | Soluble in water[2][5]. The solubility of L-homocysteine in PBS (pH 7.2) is approximately 5 mg/mL[6]. Data for DL-homocystine indicates its solubility is influenced by ionic strength[7]. |

| pKa Values (for DL-form at 25°C) | pK1 (α-carboxyl): 2.22, pK2 (α-amino): 8.87, pK3 (sulfhydryl): 10.86[3][4] |

| Specific Optical Rotation ([α]D) | -21.5° (c=1, for the thiolactone hydrochloride derivative)[4] |

Signaling and Metabolic Pathways

Homocysteine, in general, is a critical junction point in two major metabolic pathways: remethylation and transsulfuration. While most research has focused on L-homocysteine, it is plausible that this compound may interact with or influence these pathways, although its specific metabolic fate is not well-defined.

Homocysteine Metabolism

The metabolism of homocysteine is crucial for maintaining cellular homeostasis. Disruptions in these pathways can lead to hyperhomocysteinemia, a condition linked to various pathologies.

Neurotoxic Signaling of Homocysteine

Elevated levels of homocysteine are associated with neurotoxicity, primarily through mechanisms involving the N-methyl-D-aspartate (NMDA) receptor, oxidative stress, and apoptosis. While most studies use L-homocysteine or a racemic mixture, this compound is also implicated in NMDA receptor interactions.[3][8]

Experimental Protocols

Accurate quantification and analysis of this compound are essential for research and clinical applications. The following sections detail established methodologies.

Chiral Separation of D- and L-Homocysteine by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying homocysteine enantiomers. This typically involves pre-column derivatization to create diastereomers that can be resolved on a standard reversed-phase column.

Workflow for Chiral HPLC Analysis:

Detailed Protocol for Derivatization with Marfey's Reagent (FDAA): [2]

-

Sample Preparation:

-

To 100 µL of plasma or serum, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

-

Incubate at room temperature for 30 minutes to reduce disulfide-bound homocysteine.

-

Precipitate proteins by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA).

-

Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant for derivatization.

-

-

Derivatization:

-

To 50 µL of the supernatant, add 100 µL of 1 M sodium bicarbonate.

-

Add 200 µL of a 1% (w/v) solution of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) in acetone.

-

Incubate the mixture at 40°C for 1 hour in the dark.

-

Cool to room temperature and add 50 µL of 2 M HCl to stop the reaction.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1 M triethylammonium (B8662869) phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 340 nm.

-

Injection Volume: 20 µL.

-

Analysis of Total Homocysteine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of total homocysteine.

-

Sample Preparation:

-

To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., D4-homocysteine).

-

Add 50 µL of a reducing agent (e.g., DTT or TCEP) and incubate for 5-10 minutes at room temperature.

-

Add 200 µL of a precipitation reagent (e.g., methanol (B129727) or acetonitrile) to remove proteins.

-

Vortex and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UPLC system.

-

Column: A reversed-phase C18 or similar column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for homocysteine and the internal standard.

-

Enzymatic Assay for Total Homocysteine

Enzymatic assays provide a high-throughput and cost-effective method for measuring total homocysteine. These assays are often based on the conversion of homocysteine to S-adenosylhomocysteine (SAH), which is then measured.[1][5]

Assay Principle: [1]

-

Reduction: Disulfide forms of homocysteine in the sample are reduced to free homocysteine.

-

Conversion: Homocysteine reacts with S-adenosylmethionine (SAM) in a reaction catalyzed by a homocysteine S-methyltransferase to form methionine and SAH.

-

Detection: The amount of SAH produced is measured through a series of coupled enzymatic reactions that result in a change in absorbance or fluorescence, which is proportional to the initial homocysteine concentration.

Stability and Storage

Proper sample handling and storage are critical for accurate homocysteine measurement due to its instability in whole blood. After blood collection, homocysteine is continuously produced and released by red blood cells, leading to an artificial increase in its plasma concentration.[11][12]

-

Whole Blood: Samples should be placed on ice immediately after collection and centrifuged to separate plasma within one hour.[11]

-

Stabilizers: Blood collection tubes containing stabilizers like acidic citrate (B86180) or 3-deazaadenosine (B1664127) can be used to inhibit homocysteine production for several hours at room temperature.[13][14]

-

Plasma/Serum: Once separated, homocysteine is stable in plasma or serum for several days at 4°C and for longer periods when frozen at -20°C or -80°C.[15]

Conclusion

This technical guide provides a detailed overview of the physico-chemical properties of this compound, along with established experimental protocols for its analysis and a summary of its known biological context. While much of the existing research has focused on L-homocysteine or the racemic mixture, the methodologies presented here, particularly for chiral separation, provide a foundation for more specific investigations into the distinct roles of this compound. For researchers and professionals in drug development, a thorough understanding of these properties and analytical techniques is essential for advancing our knowledge of this intriguing molecule and its potential impact on human health.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Degradation of cysteine and homocysteine [reactome.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enzymatic assay of homocysteine on microtiter plates or a TECAN analyzer using crude lysate containing recombinant methionine gamma-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic determination of homocysteine in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diazyme.com [diazyme.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. nvkc.nl [nvkc.nl]

- 14. Stabilization of blood homocysteine in an epidemiological setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. foodforthebrain.org [foodforthebrain.org]

D-Homocysteine's Dance with the Cellular Border: An In-depth Technical Guide to its Interaction with Cellular Membranes

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of D-Homocysteine's interaction with cellular membranes. Recognizing the limited direct research on the D-isomer, this paper synthesizes available data, contrasts it with the more extensively studied L-Homocysteine, and presents detailed experimental protocols to facilitate further investigation into this critical area. A significant knowledge gap exists regarding the direct biophysical effects of this compound on the lipid bilayer, a gap this guide aims to highlight and equip researchers to address.

Introduction: Homocysteine and the Significance of Stereoisomerism at the Cell Surface

Homocysteine, a sulfur-containing amino acid, is a critical intermediate in methionine metabolism. Elevated levels of its primary biological isomer, L-Homocysteine, in the plasma (hyperhomocysteinemia) are an established independent risk factor for a multitude of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] The cellular membrane is a primary site of interaction for extracellular molecules, governing transport, signal transduction, and the maintenance of cellular integrity. Therefore, understanding how homocysteine isomers interact with this vital barrier is paramount to elucidating their physiological and pathological roles. While L-Homocysteine's detrimental effects are widely attributed to the induction of oxidative stress and endoplasmic reticulum (ER) stress, the specific contributions and direct membrane interactions of its stereoisomer, this compound, are less understood.[2][3] This guide will delve into the knowns and unknowns of this compound's engagement with cellular membranes.

Membrane Transport of this compound: A Non-Stereospecific Entry

The passage of homocysteine across the cellular membrane is a crucial first step in its intracellular activity. Studies have shown that the transport of homocysteine is not stereospecific. Both D- and L-Homocysteine are effective competitors for the same transport systems.[4] This suggests that this compound can enter cells and potentially influence intracellular processes, even if its downstream effects differ from those of the L-isomer.

Homocysteine is transported into cells by both sodium-dependent and sodium-independent carrier systems.[4] In human aortic endothelial cells, for instance, this compound competes with L-Homocysteine for uptake, indicating shared transport mechanisms.[4]

Table 1: Homocysteine Transport Characteristics

| Cell Type | Transport Systems Involved | Stereospecificity | Reference |

| Human Aortic Endothelial Cells | Sodium-dependent and sodium-independent carriers | No | [4] |

| Human Aortic Smooth Muscle Cells | Sodium-dependent and sodium-independent carriers | No | [4] |

| Human Placenta | Systems L, A, and y+L | Not explicitly stated for D-isomer | [5][6] |

| HeLa and Hepatoma Cells | Systems A and Xc- | Not explicitly stated for D-isomer | [7] |

Direct Interactions with the Lipid Bilayer: A Research Frontier

Currently, there is a significant lack of direct biophysical studies on the interaction of this compound with model lipid membranes. The effects of this compound on fundamental membrane properties such as fluidity, permeability to ions, and lipid packing remain largely unexplored. This represents a critical knowledge gap. Understanding these direct physical interactions is essential to determine if this compound can alter membrane integrity or the function of embedded proteins independently of its metabolic or signaling roles.

In contrast, L-Homocysteine has been shown to induce oxidative stress at the membrane, which can indirectly affect its biophysical properties. For instance, L-Homocysteine stereospecifically increases lipid peroxidation in endothelial cells.[8] This process, which this compound does not appear to initiate, can lead to changes in membrane fluidity and permeability.

Signaling Pathways at the Membrane: The Stereospecificity of Oxidative Stress

A key distinction between D- and L-Homocysteine at the cellular membrane lies in their ability to trigger specific signaling cascades, particularly those related to oxidative stress.

4.1. L-Homocysteine-Induced Lipid Peroxidation